Pyrrolo[1,2-a]pyrazine-4-carboxylic acid
Overview
Description
Pyrrolo[1,2-a]pyrazine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It is a biologically active scaffold that has exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, a new group of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides was obtained .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .Scientific Research Applications
Chemical Synthesis and Reactivity
Pyrrolo[1,2-a]pyrazine-4-carboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis. Research shows that these compounds can be selectively acylated, leading to the formation of various derivatives. This acylation is a key step in the synthesis of complex organic molecules, demonstrating the compound's utility in organic synthesis (Terenin et al., 2008). Additionally, novel ring systems involving pyrrolo[1,2-a]pyrazine structures have been synthesized, highlighting its versatility in creating new chemical entities (Parrino et al., 2014).
Biological Activities and Potential Therapeutic Applications
Pyrrolo[1,2-a]pyrazine derivatives have been found to possess biological activities, such as modest anti-cancer effects. Specific derivatives showed activity against breast and renal cancer cell lines (Parrino et al., 2014). This highlights their potential as starting points for the development of new anti-cancer drugs.
Advanced Synthesis Techniques
There have been significant advances in the methods used to synthesize pyrrolo[1,2-a]pyrazine derivatives. For example, a domino synthesis approach has been developed, which allows for the efficient creation of these compounds under mild conditions (Chen et al., 2010). Such advancements in synthetic methods could lead to more efficient and cost-effective production of these compounds for research and potential therapeutic use.
Exploration of New Compounds and Synthons
Researchers continue to explore the synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. These efforts have led to the creation of new compounds that could serve as valuable tools in medicinal chemistry and drug discovery (Voievudskyi et al., 2016).
Potential in Molecular Engineering and Design
The study of pyrrolo[1,2-a]pyrazine derivatives also extends to molecular engineering and crystallography. Researchers have investigated the structural properties and potential applications of these compounds in crystal engineering strategies (Vishweshwar et al., 2002). This research could lead to new ways of designing molecules with specific properties and functions.
Future Directions
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-9-4-6-2-1-3-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNZAHNMLZZUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633328 | |
Record name | Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158945-91-6 | |
Record name | Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158945-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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